Cas no 68841-33-8 (2-ethylcyclopropan-1-amine)

2-Ethylcyclopropan-1-amine is a cyclopropylamine derivative characterized by its compact cyclic structure and ethyl substituent, which influence its reactivity and steric properties. This compound is of interest in organic synthesis and pharmaceutical applications due to its potential as a building block for more complex molecules. The cyclopropane ring imparts rigidity, while the amine group offers nucleophilic reactivity, enabling participation in condensation, alkylation, and other functionalization reactions. Its structural features may enhance binding affinity in bioactive compounds. The ethyl group can modulate lipophilicity, potentially improving solubility profiles. Handling requires standard amine precautions due to basicity and potential volatility. Suitable for controlled reactions under inert conditions.
2-ethylcyclopropan-1-amine structure
2-ethylcyclopropan-1-amine structure
Product Name:2-ethylcyclopropan-1-amine
CAS No:68841-33-8
MF:C5H11N
MW:85.1475412845612
MDL:MFCD11100380
CID:1731496
PubChem ID:12953697
Update Time:2025-10-24

2-ethylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-ethylcyclopropan-1-amine
    • 2-ETHYLCYCLOPROPYLAMINE
    • AG-G-66306
    • AGN-PC-00K8NR
    • SureCN5775209
    • CTK5C8534
    • EN300-77849
    • 2-Ethyl-cyclopropylamine
    • AKOS005260262
    • trans-2-ethylcyclopropanamine
    • 1820569-09-2
    • DB-260999
    • DTXSID10513818
    • (1R,2R)-2-ethylcyclopropanamine
    • trans-2-Ethyl-cyclopropylamine
    • rac-(1R,2R)-2-ethylcyclopropan-1-amine, trans
    • 68841-33-8
    • 2324750-29-8
    • (1S,2S)-2-ethylcyclopropanamine
    • 2-ethylcyclopropan-1-amine, AldrichCPR
    • SB34454
    • MDL: MFCD11100380
    • Inchi: 1S/C5H11N/c1-2-4-3-5(4)6/h4-5H,2-3,6H2,1H3
    • InChI Key: GAZWKJNMLLGPKV-UHFFFAOYSA-N
    • SMILES: NC1CC1CC

Computed Properties

  • Exact Mass: 85.089149355g/mol
  • Monoisotopic Mass: 85.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 51.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 26Ų

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Additional information on 2-ethylcyclopropan-1-amine

2-Ethylcyclopropan-1-Amine: A Comprehensive Overview

2-Ethylcyclopropan-1-amine (CAS No. 68841-33-8) is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique cyclopropane ring structure, exhibits a range of interesting chemical properties and applications. In this article, we will delve into the structural features, synthesis methods, chemical properties, and recent advancements in the utilization of 2-ethylcyclopropan-1-amine, highlighting its significance in modern scientific research.

The molecular structure of 2-ethylcyclopropan-1-amine consists of a cyclopropane ring with an ethyl group attached at the second position and an amine group at the first position. This arrangement imparts the compound with unique electronic and steric properties. The cyclopropane ring, being highly strained due to its 60-degree bond angles, contributes to the reactivity of the molecule. The ethyl group adds bulk to the structure, influencing both the physical properties and reactivity of the compound. The amine group, on the other hand, introduces nucleophilic character, making 2-ethylcyclopropan-1-amine a valuable precursor in various synthetic transformations.

Recent studies have explored the synthesis of 2-ethylcyclopropan-1-amine through various methodologies. One prominent approach involves the cyclopropargylation reaction, where an alkyne reacts with an amine under specific catalytic conditions to form the cyclopropane ring. Another method employs transition metal-catalyzed cyclization reactions, leveraging palladium or nickel catalysts to achieve efficient ring formation. These advancements have not only improved the yield and purity of 2-ethylcyclopropan-1-amine but also opened new avenues for its application in drug discovery and materials science.

The chemical properties of 2-Ethylcyclopropan-1-Amine make it a valuable compound in various industrial and academic settings. Its nucleophilic amine group facilitates reactions such as alkylation, acylation, and amidation, enabling its use as a building block in organic synthesis. Additionally, the strained cyclopropane ring renders the compound highly reactive towards electrophilic species, making it a useful intermediate in processes like Michael addition and conjugate additions.

In terms of applications, 2-Ethylcyclopropan-1-Amine has found utility in the pharmaceutical industry as a key intermediate in drug development. Its ability to form stable bonds with electrophilic groups makes it ideal for constructing complex molecular frameworks. Recent research has also highlighted its potential as a chiral auxiliary in asymmetric synthesis, where it can induce high enantioselectivity in reactions involving prochiral substrates.

Moreover, 2-Ethylcyclopropan-1-Amine has been investigated for its role in polymer chemistry. Its unique structure allows for the formation of novel polymers with tailored mechanical and thermal properties. Researchers have demonstrated that incorporating 2-Ethylcyclopropan-1-Amine into polymer backbones can enhance flexibility and durability, making these materials suitable for advanced applications such as biodegradable plastics and high-performance adhesives.

The environmental impact of 2-Ethylcyclopropan-1-Amine is another area of growing interest. Studies have shown that this compound exhibits biodegradability under certain conditions, making it a more sustainable alternative to traditional synthetic compounds. Efforts are underway to optimize its production processes to minimize waste and energy consumption, aligning with global sustainability goals.

In conclusion, 2-Ethylcyclopropan-1-Amine (CAS No. 68841-33-) stands as a testament to the ingenuity of modern chemistry. Its unique structure, versatile reactivity, and wide-ranging applications continue to drive innovation across multiple disciplines. As research progresses, we can expect even more groundbreaking uses for this remarkable compound in fields ranging from medicine to materials science.

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